molecular formula C12H24 B12518419 1-Butyl-2-ethylcyclohexane CAS No. 657389-09-8

1-Butyl-2-ethylcyclohexane

Cat. No.: B12518419
CAS No.: 657389-09-8
M. Wt: 168.32 g/mol
InChI Key: HQQITQVSGARNMI-UHFFFAOYSA-N
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Description

1-Butyl-2-ethylcyclohexane is an organic compound with the molecular formula C₁₂H₂₄. It is a derivative of cyclohexane, where the hydrogen atoms at positions 1 and 2 are substituted by butyl and ethyl groups, respectively. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-ethylcyclohexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of cyclohexane using butyl and ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often used to facilitate the hydrogenation process. The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-ethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert any functional groups back to alkanes.

    Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Haloalkanes.

Scientific Research Applications

1-Butyl-2-ethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the conformational analysis of substituted cyclohexanes and their stereochemical properties.

    Biology: It serves as a reference compound in the study of lipid membranes and their interactions with various biomolecules.

    Medicine: Research on its derivatives has potential implications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors.

    Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1-butyl-2-ethylcyclohexane involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, its derivatives may interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

  • 1-Methyl-2-ethylcyclohexane
  • 1-Butyl-3-ethylcyclohexane
  • 1-Butyl-2-methylcyclohexane

Comparison: 1-Butyl-2-ethylcyclohexane is unique due to the specific positioning of the butyl and ethyl groups on the cyclohexane ring. This unique substitution pattern influences its conformational stability and reactivity compared to other substituted cyclohexanes. For instance, 1-methyl-2-ethylcyclohexane has a different steric hindrance and electronic environment, leading to variations in its chemical behavior and applications.

Properties

CAS No.

657389-09-8

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

1-butyl-2-ethylcyclohexane

InChI

InChI=1S/C12H24/c1-3-5-8-12-10-7-6-9-11(12)4-2/h11-12H,3-10H2,1-2H3

InChI Key

HQQITQVSGARNMI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCC1CC

Origin of Product

United States

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